Metazamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

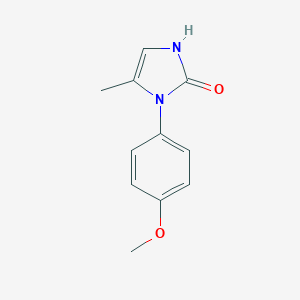

3-(4-methoxyphenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8-7-12-11(14)13(8)9-3-5-10(15-2)6-4-9/h3-7H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUPEUMBGMETKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161441 | |

| Record name | Metazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14058-90-3 | |

| Record name | Metazamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014058903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metazamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3Y0F5VOB8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Metazachlor

This guide provides a comprehensive technical overview of the mechanism of action of Metazachlor, a chloroacetamide herbicide. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the biochemical and physiological perturbations induced by Metazachlor in susceptible plant species. Our focus is on elucidating the core molecular interactions and the subsequent cascade of events leading to herbicidal efficacy, underpinned by field-proven insights and robust experimental methodologies.

Introduction: Metazachlor within the Chloroacetamide Herbicide Class

Metazachlor is a selective, pre-emergence and early post-emergence herbicide widely used for the control of annual grasses and broadleaf weeds in a variety of crops.[1] Chemically, it belongs to the chloroacetamide family, a group of herbicides known for their inhibitory action on the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][3] Understanding the specific molecular target and the downstream physiological consequences is paramount for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.

Metazachlor is primarily absorbed by the roots and emerging shoots of germinating weeds.[4][5] Its herbicidal action is most potent during the early developmental stages, effectively halting the germination process and preventing weed establishment.[4] The visible symptoms in susceptible plants include stunted growth, deformed seedlings, and a failure of leaves to properly emerge from the coleoptile in grasses.[3][6] These morphological aberrations are a direct consequence of the disruption of fundamental cellular processes, which will be the central focus of this guide.

The Core Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

The primary mode of action of Metazachlor is the potent and specific inhibition of the very-long-chain fatty acid (VLCFA) elongase enzyme system located in the endoplasmic reticulum.[3][4][7] VLCFAs, defined as fatty acids with more than 18 carbon atoms, are crucial for a multitude of biological functions in plants.[8][9] They are essential precursors for the biosynthesis of various lipids that are integral components of cellular membranes, epicuticular waxes, and signaling molecules.[10][11]

The VLCFA elongase is a multi-enzyme complex that catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA chain.[5][8][12] This process involves four key enzymatic reactions for each elongation cycle: condensation, reduction, dehydration, and a second reduction.

The VLCFA Biosynthesis Pathway and the Point of Metazachlor Intervention

Sources

- 1. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dual Fatty Acid Elongase Complex Interactions in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of fatty acids in fatty acid-based herbicides by gas chromatography | LUP Student Papers [lup.lub.lu.se]

- 11. mdpi.com [mdpi.com]

- 12. jfda-online.com [jfda-online.com]

Metazachlor synthesis and chemical properties

An In-depth Technical Guide to the Synthesis and Chemical Properties of Metazachlor

Introduction to Metazachlor

Metazachlor is a selective, pre-emergence and early post-emergence herbicide belonging to the chloroacetamide chemical class.[1][2] Its chemical designation is 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.[3][4][5] It is primarily utilized for the control of annual grasses and broad-leaved weeds in a variety of crops, including oilseed rape, potatoes, soybeans, and various vegetables.[6] The efficacy of Metazachlor stems from its ability to be absorbed through the roots and hypocotyls of germinating weeds, where it inhibits critical biochemical pathways, ultimately halting their development.

Chemical Identity and Physicochemical Properties

Metazachlor is an organochlorine compound characterized by a 2-chloroacetamide structure substituted with a 2,6-dimethylphenyl group and a 1H-pyrazol-1-ylmethyl group at the nitrogen atom.[3][5] At room temperature, it exists as a white to off-white solid.[3] The identity of the compound is typically confirmed using infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.

Diagram: Chemical Structure of Metazachlor

Caption: Chemical structure of Metazachlor.

The physicochemical properties of Metazachlor are crucial for understanding its environmental fate and behavior. It is slightly soluble in water but demonstrates high solubility in polar and aromatic organic solvents. Its moderate water solubility and relatively low octanol/water partition coefficient suggest a low potential for bioaccumulation.[7]

Table 1: Physicochemical Properties of Metazachlor

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | [4][5] |

| CAS Number | 67129-08-2 | [3][8][9] |

| Molecular Formula | C₁₄H₁₆ClN₃O | [4][8][10] |

| Molecular Weight | 277.75 g/mol | [5][8] |

| Physical State | White to Off-White Solid | [3] |

| Melting Point | 74-78 °C | [3] |

| Water Solubility | 450 mg/L (at 20°C, pH 7) | [11] |

| Solubility in Organic Solvents (at 20°C) | Acetone: 265,000 mg/L; Toluene: 250,000 mg/L | [11] |

| log P (Octanol/Water Partition Coefficient) | 2.49 | [7] |

| Vapor Pressure | 4.9 x 10⁻⁵ Pa (at 20°C) | [12] |

| Hydrolytic Stability | Considered stable; half-lives of 766, 670, and 487 days at pH 5, 7, and 9 respectively (22°C) | [7] |

Synthesis of Metazachlor

The commercial production of Metazachlor is a multi-step chemical synthesis built upon the chloroacetanilide framework.[11] The process is designed to efficiently construct the molecule from readily available precursors. The causality behind this synthetic route lies in the sequential formation of key amide and C-N bonds.

General Synthetic Pathway

The synthesis can be logically divided into two primary stages:

-

Formation of the Chloroacetanilide Intermediate: This involves the acylation of a substituted aniline with a chloroacetylating agent.

-

Introduction of the Pyrazole Moiety: The intermediate is then reacted with a pyrazole-containing group to complete the Metazachlor structure.

Diagram: General Synthesis Workflow for Metazachlor

Caption: High-level workflow for Metazachlor synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol describes a validated laboratory-scale synthesis.

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This step is a standard Schotten-Baumann reaction, chosen for its high efficiency in forming amides from amines and acyl chlorides under aqueous basic conditions.

-

Dissolution: Dissolve 2,6-dimethylaniline (1.0 eq.) in a suitable organic solvent such as 1,2-dichloroethylene.[13]

-

Addition of Base: Add an aqueous solution of sodium hydroxide (approx. 1N) to the reaction mixture and stir vigorously to create a biphasic system. The base neutralizes the HCl byproduct, driving the reaction to completion.[13]

-

Acylation: Cool the mixture and add chloroacetyl chloride (approx. 1.1 eq.) dropwise, maintaining the internal temperature between 20-35°C.[13] This controlled addition is critical to manage the exothermic nature of the reaction.

-

Reaction Completion: Stir the mixture for 1.5-2 hours at the same temperature to ensure the reaction goes to completion.[13]

-

Work-up and Isolation: Separate the organic layer. Concentrate it under reduced pressure to precipitate the product. Collect the solid by filtration and dry under vacuum to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide.[13] The yield for this step is typically high, around 95%.[13]

Step 2: Synthesis of Metazachlor

This step involves the N-alkylation of the previously formed amide with a pyrazole-containing electrophile.

-

Reaction Setup: In a suitable solvent like ethyl acetate, dissolve the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq.) and pyrazole (1.0-1.2 eq.).[12]

-

Base Addition: Add a tertiary amine base, such as triethylamine, to the mixture.[12] This base acts as an acid scavenger for the reaction that forms the N-CH₂-pyrazole bond.

-

Final Reaction: The specifics of the subsequent reaction, likely involving a formaldehyde source or a pre-functionalized pyrazole to form the methylene bridge, are proprietary but follow established principles of N-alkylation to yield the final Metazachlor product.[12]

-

Purification: The final product is purified through recrystallization or chromatography to achieve the desired technical-grade purity.

Mechanism of Action

Metazachlor's herbicidal activity is rooted in its function as a mitosis inhibitor. It belongs to the HRAC (Herbicide Resistance Action Committee) Group K3.

Biochemical Target

The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1] Specifically, Metazachlor targets and disrupts the function of the condensing elongase enzyme system, which is essential for extending the carbon chain of fatty acids. VLCFAs (those with more than 18 carbons) are critical precursors for various lipids required for forming cell membranes and protective waxes.

Physiological Effects

By inhibiting VLCFA production, Metazachlor triggers a cascade of physiological disruptions in susceptible plants:

-

Inhibited Cell Division: The lack of essential lipids prevents the formation of new cells, effectively halting growth.[1]

-

Disrupted Tissue Differentiation: The plant cannot properly form new tissues, leading to stunted and deformed seedlings.

-

Germination Failure: The herbicide is most effective during the early developmental stages, as it is absorbed by the roots and emerging shoots, stopping the germination process before the weed can establish itself.

Diagram: Metazachlor's Mechanism of Action

Caption: Inhibition of VLCFA synthesis by Metazachlor.

Metabolism and Environmental Fate

Understanding the transformation of Metazachlor in the environment is critical for assessing its persistence and potential impact.

Metabolic Pathways

In both soil and plants, Metazachlor is rapidly and extensively metabolized. Microbial degradation is a primary pathway for its dissipation in soil.[14] The half-life in soil can range from 5 to 30 days, though some studies report longer periods of 1 to 3 months.[6][15][16]

The main biotransformation routes include:

-

Glutathione Conjugation: The primary metabolic route involves the substitution of the chlorine atom with glutathione, followed by degradation of the glutathione group.

-

Hydroxylation and Glucuronide Conjugation: Phase 1 biotransformation also includes hydroxylation reactions.

-

Oxidation: Oxidation of the methyl groups on the phenyl ring can also occur.

This metabolism leads to the formation of several key degradation products that are often more mobile in soil than the parent compound.[15]

Table 2: Major Metabolites of Metazachlor

| Metabolite Name | Chemical Name | CAS Number | Role/Significance | Source(s) |

| Metazachlor OA | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid | 1231244-60-2 | Major degradation product found in soil and water. | [15][17] |

| Metazachlor ESA | 2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoethanesulfonic acid | 172960-62-2 | Major degradation product found in soil and water; often detected in groundwater. | [15][18][19] |

| Compound 2 | 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide | - | Soil transformation product. | [16] |

| Compound 3 | 2-chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 | Soil transformation product and synthesis intermediate. | [16] |

Analytical Methodologies

The reliable detection and quantification of Metazachlor and its metabolites in complex matrices like soil, water, and crops are essential for regulatory monitoring and research.

Core Technique: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method for analyzing Metazachlor and its polar metabolites.[20][21] This technique offers the high sensitivity and selectivity required to detect residues at very low concentrations (nanograms per liter).[22]

Sample Preparation and Analysis Protocol

A robust analytical workflow is necessary to isolate the target analytes from the sample matrix and minimize interference.

Protocol: Extraction and LC-MS/MS Analysis of Metazachlor Metabolites in Agricultural Crops

-

Extraction: Homogenize the sample (e.g., crop material). Extract the analytes using acetonitrile. For certain metabolites, adjusting the sample pH to 3 is beneficial.[20][23] This step leverages the solubility of Metazachlor and its metabolites in polar organic solvents.

-

Purification (Clean-up): Purify the extract using a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balance (HLB) cartridge.[20][23] This step is critical for removing matrix components (fats, pigments, sugars) that could interfere with the LC-MS/MS analysis.

-

LC Separation: Concentrate the purified extract and inject it into an HPLC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid to improve peak shape.

-

MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[21] For each analyte, a specific precursor ion is selected and fragmented to produce characteristic product ions. This process provides two levels of mass confirmation, ensuring highly selective and sensitive quantification. For example, the [M+H]⁺ precursor ions for metabolites 479M04, 479M08, and 479M16 are m/z 274, 324, and 380, respectively.[21]

-

Quantification: Create matrix-matched calibration curves using certified reference standards to accurately quantify the analyte concentrations in the sample.[20]

Diagram: Analytical Workflow for Metazachlor Residue Analysis

Caption: Standard workflow for analyzing Metazachlor residues.

Conclusion

Metazachlor remains a significant herbicide in modern agriculture due to its effective control of problematic weeds. A thorough understanding of its synthesis from fundamental building blocks like 2,6-dimethylaniline, its precise biochemical mechanism targeting VLCFA synthesis, and its metabolic fate in the environment is essential for its responsible use and for the development of next-generation crop protection agents. The analytical methods, particularly LC-MS/MS, provide the necessary tools for monitoring its presence and ensuring compliance with regulatory standards. This guide serves as a foundational technical resource for professionals engaged in the chemical and life sciences.

References

- Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrWcbermPCQq_HYqv0MeV_m1KAcEGIuWxu_CQetgiieeQG9GjtKxk17jdg_wuj5QJiZMWHq8dAkWpGS2HDFx_SRs0SeXEEhxIFhOcPgbArGIPl9xgszp5HUiZc_G6K3Ob6Y1BUIWlMIb8v6gEmiOmEzZLUIkWcuH6096kO0PFpJYN_UqQnmZSRpOoLyQRh7M5qwm4=]

- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. ResearchGate. [URL: https://www.researchgate.

- Metazachlor (BAS 479H) | Herbicide. MedchemExpress.com. [URL: https://www.medchemexpress.com/metazachlor.html]

- Metazachlor CAS#: 67129-08-2. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6340320.htm]

- Metazachlor | CAS 67129-08-2. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/metazachlor-67129-08-2]

- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16114258/]

- Metazachlor Model : 500g/L SC. [URL: https://www.essencechem.com/agrochemical/herbicide/metazachlor.html]

- metazachlor data sheet. Compendium of Pesticide Common Names. [URL: https://www.alanwood.net/pesticides/metazachlor.html]

- Metazachlor (Ref: BAS 47900H). AERU, University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/434.htm]

- FAO specifications and evaluations for plant protection products: metazachlor. Food and Agriculture Organization of the United Nations. [URL: https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/Specs/Metaz99.pdf]

- Metazachlor | C14H16ClN3O | CID 49384. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Metazachlor]

- Metazachlor Herbicide Chemistry, Formulation, and Applications in Crop Weed Management. YouTube. [URL: https://www.youtube.

- CAS No. 67129-08-2 - Metazachlor. AccuStandard. [URL: https://www.accustandard.com/p-249n.html]

- Metazachlor. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C67129082]

- Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. ResearchGate. [URL: https://www.researchgate.net/publication/342133285_Simultaneous_determination_of_the_metabolites_of_the_herbicide_metazachlor_in_agricultural_crops_by_LC-MSMS]

- LC-MS/MS parameters for the analysis of metazachlor metabolites. ResearchGate. [URL: https://www.researchgate.net/figure/LC-MS-MS-parameters-for-the-analysis-of-metazachlor-metabolites_tbl1_342133285]

- Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. R Discovery. [URL: https://discovery.researcher.life/article/simultaneous-determination-of-the-metabolites-of-the-herbicide-metazachlor-in-agricultural-crops-by-lc-ms-ms/2324915065476a0845348882b5e09219]

- metazachlor ESA | C14H17N3O4S | CID 86290102. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/metazachlor-ESA]

- metazachlor OXA | C14H15N3O3 | CID 86290103. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/metazachlor-OXA]

- Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6972836/]

- Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields. Weed Science. [URL: https://www.cambridge.org/core/journals/weed-science/article/abs/soil-degradation-of-metazachlor-in-agronomic-and-vegetable-crop-fields/A1450284A5964B860580980489953930]

- Metazachlor residues in soil and rape seed. Plant Protection Research Institute. [URL: https://www.plantprotection.pl/Metazachlor-residues-in-soil-and-rape-seed,119894,0,2.html]

- Main metabolites of metazachlor. ASCA GmbH Angewandte Synthesechemie Adlershof. [URL: https://www.asca-berlin.de/main-metabolites-of-metazachlor/?lang=en]

- Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-chloro-n-2-6-dimethylphenyl-acetamide]

- 2-chloro-n-(2,6-dimethylphenyl)-n-(1h-pyrazol-1-ylmethyl)-acetamid. ChemBK. [URL: https://www.chembk.com/en/chem/67129-08-2]

- Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [URL: https://pubs.usgs.gov/tm/05/c14/tm5c14.pdf]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. Metazachlor CAS#: 67129-08-2 [m.chemicalbook.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. plantprotection.pl [plantprotection.pl]

- 7. openknowledge.fao.org [openknowledge.fao.org]

- 8. scbt.com [scbt.com]

- 9. accustandard.com [accustandard.com]

- 10. Metazachlor [webbook.nist.gov]

- 11. Metazachlor (Ref: BAS 47900H) [sitem.herts.ac.uk]

- 12. chembk.com [chembk.com]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields | Weed Science | Cambridge Core [cambridge.org]

- 17. metazachlor OXA | C14H15N3O3 | CID 86290103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. metazachlor ESA | C14H17N3O4S | CID 86290102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.usgs.gov [pubs.usgs.gov]

- 23. discovery.researcher.life [discovery.researcher.life]

The Environmental Trajectory of Metazachlor: A Technical Guide to its Fate and Degradation

Introduction

Metazachlor, a member of the chloroacetamide class of herbicides, is a selective, pre- and early post-emergence herbicide widely used to control annual grasses and broad-leaved weeds in a variety of crops, including oilseed rape, cabbage, and potatoes.[1] Its efficacy lies in the inhibition of very-long-chain fatty acid synthesis, which disrupts cell division and seedling development.[2] However, the introduction of any xenobiotic into the environment necessitates a thorough understanding of its subsequent fate and degradation. This technical guide provides an in-depth examination of the environmental journey of Metazachlor, detailing its degradation pathways in soil and water, identifying its major transformation products, and outlining the methodologies employed to study these processes. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in the risk assessment and management of agricultural chemicals.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental fate of a pesticide is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, mobility, and susceptibility to various degradation processes.

| Property | Value | Significance for Environmental Fate | Source |

| Molecular Formula | C₁₄H₁₆ClN₃O | Provides the basic composition of the molecule. | [3] |

| Molar Mass | 277.75 g/mol | Influences diffusion and transport processes. | [3] |

| Water Solubility | Slightly soluble | Affects its potential for leaching and runoff.[2] | [2] |

| Log P (Octanol/Water Partition Coefficient) | 2.13 - 2.49 | Indicates a low potential for bioaccumulation in organisms.[4][5] | [4][5] |

| Vapor Pressure | 0.93 mPa @ 20°C | Suggests low volatility, meaning it is less likely to be transported long distances in the atmosphere.[4] | [4] |

| Hydrolytic Half-life | pH 5: 766 days, pH 7: 670 days, pH 9: 487 days (@ 22°C) | Considered stable to hydrolysis under normal environmental conditions.[5] | [5] |

Degradation in the Terrestrial Environment: The Role of Soil

The soil compartment is the primary recipient of Metazachlor application and, consequently, the main arena for its degradation. The persistence and transformation of Metazachlor in soil are influenced by a complex interplay of microbial activity, soil properties, and climatic conditions.

Microbial Degradation: The Primary Dissipation Pathway

Microbial degradation is the most significant process driving the breakdown of Metazachlor in soil.[6] A diverse community of soil microorganisms, including bacteria and fungi, utilize Metazachlor as a source of carbon and nitrogen, leading to its transformation into various metabolites.[7] The rate of microbial degradation is influenced by factors such as soil moisture, temperature, organic matter content, and pH.[8]

The half-life (DT₅₀) of Metazachlor in soil can vary, with typical values ranging from approximately 3 to 9 days under laboratory conditions to 1 to 3 months in field studies.[4][9] The formation of non-extractable residues (NERs), where the parent compound or its metabolites become bound to soil organic matter, is also a significant dissipation pathway for Metazachlor.[10][11]

Key Soil Metabolites

The microbial transformation of Metazachlor leads to the formation of several metabolites. The two most prominent and frequently detected in environmental monitoring are:

-

Metazachlorosulfonic acid (BH 479-8): A major metabolite often found in groundwater.[1][12]

-

Metazachloric acid (BH 479-4): Another significant metabolite detected in soil and water.[1][12]

Other identified soil metabolites include 2-hydroxy-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-yl methyl)-acetamide and 2-chloro-N-(2,6-dimethylphenyl)-acetamide.[9]

Experimental Workflow: Soil Degradation Study (OECD 307)

A standardized approach to studying the aerobic and anaerobic transformation of pesticides in soil is outlined in the OECD Guideline 307.

Caption: Workflow for a soil degradation study of Metazachlor.

Degradation in the Aquatic Environment: A Multifaceted Process

Metazachlor can enter aquatic systems through runoff and leaching from agricultural fields. Once in water, its fate is determined by a combination of abiotic and biotic degradation processes.

Hydrolysis

As indicated by its physicochemical properties, Metazachlor is relatively stable to hydrolysis, particularly at neutral and acidic pH.[5] While hydrolysis does occur, its contribution to the overall degradation in the aquatic environment is generally considered minor compared to other processes.

Photolysis

Photodegradation, or photolysis, is the breakdown of molecules by light. While direct photolysis of Metazachlor can occur, its significance in the environment is dependent on factors such as water depth, turbidity, and the presence of photosensitizing substances.[13] Studies have shown that the presence of substances like ozone can significantly accelerate the degradation of Metazachlor in both aqueous and atmospheric phases.[14] Theoretical studies suggest that hydroxyl radicals also play a role in its decomposition in water and the atmosphere.[15][16]

Aquatic Metabolism

Similar to soil, microorganisms in aquatic environments can contribute to the degradation of Metazachlor. The pathways and metabolites are expected to be analogous to those observed in terrestrial systems.

Experimental Protocol: Aqueous Photolysis Study (OECD 316)

The OECD Guideline 316 provides a framework for assessing the phototransformation of chemicals in water.

1. Preparation of Solutions:

-

Prepare sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9) of ¹⁴C-labeled Metazachlor.

-

Use purified water to minimize indirect photolysis.

2. Irradiation:

-

Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Maintain a constant temperature.

-

Include dark controls to assess hydrolysis and other non-photolytic degradation.

3. Sampling and Analysis:

-

Collect samples at various time points.

-

Analyze the concentration of the parent compound and its photoproducts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

4. Data Analysis:

-

Calculate the quantum yield and the environmental half-life of Metazachlor under specific light conditions.

Mobility and Transport: Leaching and Runoff

The mobility of Metazachlor in soil, which dictates its potential to leach into groundwater or be transported via runoff into surface waters, is influenced by its sorption characteristics and the physicochemical properties of the soil.

Sorption to Soil

Metazachlor exhibits weak to moderate sorption to soil particles.[8] The extent of sorption is positively correlated with the organic carbon content of the soil.[8] In soils with higher organic matter, Metazachlor is more strongly retained, reducing its mobility.[17] The Freundlich and Langmuir models are often used to describe the sorption behavior of Metazachlor in different soil types.

Leaching Potential

Due to its moderate water solubility and relatively weak sorption, Metazachlor has the potential to leach through the soil profile, particularly in sandy soils with low organic matter content.[17][18] However, its rapid degradation in the upper soil layers can mitigate the extent of leaching to groundwater. The formulation of the herbicide can also influence its mobility in soil.[17][18]

Analytical Methodologies for Residue Analysis

Accurate and sensitive analytical methods are crucial for monitoring Metazachlor and its metabolites in environmental matrices.

Sample Preparation

-

Soil: Extraction is typically performed using an organic solvent such as acetonitrile.

-

Water: Solid-phase extraction (SPE) is a common technique for concentrating the analytes from water samples.

Instrumentation

-

Gas Chromatography (GC): GC with an electron capture detector (GC-ECD) has been traditionally used for the analysis of Metazachlor.[19]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the simultaneous determination of Metazachlor and its more polar metabolites at very low concentrations.[20][21][22] LC-MS/MS offers high selectivity and sensitivity, making it ideal for residue analysis in complex environmental samples.[23]

Caption: General workflow for the analysis of Metazachlor residues.

Ecotoxicological Profile

The environmental risk of Metazachlor is also determined by its toxicity to non-target organisms. It is classified as harmful to aquatic organisms, with algae and fish being particularly sensitive.[4][24] While the parent compound may pose a risk, it is also important to consider the toxicity of its degradation products, as some metabolites can be more persistent or exhibit different toxicological profiles than the parent compound.[25]

Conclusion

The environmental fate of Metazachlor is a complex process dominated by microbial degradation in soil. While relatively stable to hydrolysis, it can be degraded by photolysis. Its moderate mobility means that under certain conditions, there is a potential for leaching to groundwater, where its sulfonic and carboxylic acid metabolites are of primary concern. A thorough understanding of these degradation pathways and the factors that influence them is essential for conducting accurate environmental risk assessments and ensuring the sustainable use of this important herbicide. Continued research, utilizing advanced analytical techniques, will further refine our knowledge of the environmental behavior of Metazachlor and its transformation products.

References

- Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide.

- Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof.

- Metazachlor | C14H16ClN3O | CID 49384 - PubChem - NIH.

- Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields | Weed Science.

- Isolation, Degradation Performance and Field Application of the Metolachlor-Degrading Fungus Penicillium oxalicum MET-F-1 - MDPI.

- Sultan Label - Agrigem.

- Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies - PubMed.

- fao specifications and evaluations for plant protection products metazachlor.

- LC-MS/MS parameters for the analysis of metazachlor metabolites - ResearchG

- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphos

- (PDF)

- Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system : Isolation and characterization of - M

- Conclusion regarding the peer review of the pesticide risk assessment of the active substance metazachlor | EFSA.

- Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS - R Discovery.

- Metazachlor (Ref: BAS 47900H) - AERU - University of Hertfordshire.

- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops | Request PDF - ResearchG

- Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions - ResearchG

- Influence of formulation on mobility of metazachlor in soil - PMC - NIH.

- Pre-emergence herbicides widely used in urban and farmland soils: fate, and potential human and environmental health risks - PMC - NIH.

- Influence of formulation on mobility of metazachlor in soil - PubMed.

- Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study | ChemRxiv.

- Breakdown Products (Metabolites) from Pesticides May Be More Toxic than Parent Compound, Study Finds.

- Environmental risk limits for metazachlor in water - RIVM Public

- Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphos

- Peer review of the pesticide risk assessment for the active substance metazachlor in light of confirmatory data submitted - ResearchG

- Assessment of the Environmental Fate of the Herbicides Flufenacet and Metazachlor with the SW

- Degradation efficiency of metazachlor in light and dark and at pH 3.00,...

- Responses of microorganisms and enzymes to soil contamin

- CONCLUSION ON PESTICIDES PEER REVIEW - EFSA.

- Behavior of metazachlor applied with additives in soil: Laboratory and field studies | Request PDF - ResearchG

- Environmental f

- Changed degradation behavior of pesticides when present in mixtures - PMC.

- Conclusion regarding the peer review of the pesticide risk assessment of the active substance metazachlor - PubMed.

- Metazachlor residues in soil and rape seed - Plant Protection Research.

- Analytical research of pesticide biomarkers in wastewater with application to study sp

- Hydroxyl radical-initiated decomposition of metazachlor herbicide in the gaseous and aqueous phases: Mechanism, kinetics, and toxicity evalu

- EFSA (European Food Safety Authority), Brancato, A., et al. (2017) Conclusion on the Peer Review of the Pesticide Risk Assessment for the Active Substance Metazachlor in Light of Conrmatory Data Submitted. EFSA Journal, 15, Article 4833. - References - Scientific Research Publishing.

- Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study | Earth, Space, and Environmental Chemistry | ChemRxiv | Cambridge Open Engage.

- Direct photolysis mechanism of pesticides in w

- Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions - PubMed.

Sources

- 1. Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 2. apvma.gov.au [apvma.gov.au]

- 3. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. agrigem.co.uk [agrigem.co.uk]

- 5. openknowledge.fao.org [openknowledge.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. matheo.uliege.be [matheo.uliege.be]

- 8. researchgate.net [researchgate.net]

- 9. Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields | Weed Science | Cambridge Core [cambridge.org]

- 10. Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kpu.ca [kpu.ca]

- 12. Metazachlor (Ref: BAS 47900H) [sitem.herts.ac.uk]

- 13. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hydroxyl radical-initiated decomposition of metazachlor herbicide in the gaseous and aqueous phases: Mechanism, kinetics, and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Influence of formulation on mobility of metazachlor in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influence of formulation on mobility of metazachlor in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. plantprotection.pl [plantprotection.pl]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. discovery.researcher.life [discovery.researcher.life]

- 23. repositori-api.upf.edu [repositori-api.upf.edu]

- 24. DSpace [rivm.openrepository.com]

- 25. beyondpesticides.org [beyondpesticides.org]

History and development of Metazachlor as a herbicide

<Metazachlor: A Technical Guide to its History, Development, and Application

A Foreword for the Scientific Professional: This document provides an in-depth examination of the herbicide Metazachlor, intended for researchers, scientists, and professionals in the field of drug development and crop protection. It deviates from a standardized template to offer a narrative that is both scientifically rigorous and contextually insightful, tracing the journey of this significant molecule from its inception to its current role in agriculture.

Introduction and Historical Context

Metazachlor, a member of the chloroacetamide chemical class, was first introduced in 1982.[1] It emerged from the broader research into chloroacetamide herbicides that began in the mid-20th century, with the first commercial success in this class being CDAA (Allidochlor) in 1956.[2] Developed by BASF, Metazachlor was designed as a selective, residual herbicide for pre-emergence and early post-emergence application.[3][4] Its primary utility lies in the control of annual grasses and broad-leaved weeds in a variety of crops, most notably oilseed rape, as well as a range of vegetable crops like cabbage, cauliflower, and Brussels sprouts.[5][6]

The development of Metazachlor was driven by the agricultural need for effective weed control to ensure high crop yields.[7] It provided a new tool for farmers to manage problematic weeds that compete with crops for nutrients, water, and light.[7]

Chemical and Physical Properties

Metazachlor is an organochlorine compound with the IUPAC name 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide.[8] It is a solid at room temperature and has low solubility in water, but is highly soluble in polar and aromatic organic solvents. The identity of Metazachlor has been confirmed through various spectrometric methods, including infrared, nuclear magnetic resonance, and mass spectrometry.

| Property | Value |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide |

| CAS Number | 67129-08-2 |

| Molecular Formula | C14H16ClN3O |

| Molecular Weight | 277.75 g/mol |

| Physical State | Solid |

| Water Solubility | Slightly soluble |

| Organic Solvent Solubility | Highly soluble in polar and aromatic solvents |

| log Pow | 2.49 |

Synthesis of Metazachlor

The commercial production of Metazachlor is a multi-step chemical synthesis process.[1] While the precise, proprietary details of the industrial synthesis are not publicly disclosed, the general pathway can be inferred from the principles of organic chemistry and related chloroacetamide synthesis. A plausible synthetic route begins with the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[1] This is a common method for forming the chloroacetamide backbone. Subsequent steps would involve the introduction of the pyrazol-1-ylmethyl group to the nitrogen atom of the acetamide.

Caption: A simplified, plausible synthetic pathway for Metazachlor.

Mode of Action

Metazachlor functions as a herbicide by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[9][10] This places it in the HRAC (Herbicide Resistance Action Committee) Group K3 (in the legacy system) or Group 15 (WSSA). It specifically targets and inhibits the condensing elongase enzyme system, which is crucial for the elongation of fatty acid chains. This disruption of lipid biosynthesis leads to an inhibition of cell division and tissue differentiation in susceptible plants.[7][10]

The herbicide is primarily absorbed through the roots and hypocotyls of germinating weeds. This uptake during the early developmental stages halts the germination process, causing stunted and deformed seedlings that eventually die.

Caption: Metazachlor's mode of action, inhibiting VLCFA synthesis.

Herbicidal Spectrum and Use

Metazachlor is effective against a broad spectrum of annual grasses and broad-leaved weeds.[9] Notable target weeds include blackgrass, annual meadowgrass, wild oats, chickweed, and cleavers.[9] It is primarily used as a pre-emergence or early post-emergence herbicide in crops such as oilseed rape, cabbage, Brussels sprouts, cauliflower, broccoli, turnips, and swedes.[5][6] Application rates typically range from 1.0 to 1.5 kg of active ingredient per hectare.

Commercial formulations of Metazachlor are commonly available as suspension concentrates (SC).[11] It is also frequently sold in combination with other active ingredients, such as quinmerac and clomazone, to broaden the spectrum of weed control.[4][5]

Environmental Fate and Metabolism

The environmental fate of Metazachlor is a critical aspect of its use. It is known to degrade in the soil, with a half-life that can vary depending on environmental conditions.[12] The primary dissipation pathway for Metazachlor in soil is the formation of non-extractable residues.[13][14] Microbial degradation is a significant factor in its breakdown.[14][15]

Metazachlor can be degraded into several metabolites, with metazachlor ESA and metazachlor OA being major degradation products found in water.[12][16] These metabolites are of environmental interest due to their potential to be found in groundwater.[16]

In terms of metabolism in organisms, Metazachlor is rapidly and extensively metabolized. The main metabolic pathway involves the substitution of the chlorine atom with glutathione, followed by further degradation of the glutathione conjugate. Other metabolic reactions include hydroxylation and glucuronide conjugation.

Toxicology

Metazachlor is classified as unlikely to present an acute hazard in normal use.[11] However, long-term studies have shown that at very high dietary levels (8000 ppm), it can increase the incidence of liver tumors in female Wistar rats.[17] This effect is considered to have a mode of action that is not plausible for humans.[17] Metazachlor is not considered to be a genotoxic agent.[17]

Ecotoxicological studies have shown that Metazachlor can be harmful to fish and chronically harmful to daphnia.[11][18] However, it is not considered hazardous to soil microflora, earthworms, birds, or honeybees.[11] The most sensitive aquatic organisms tested were trout and green algae.[11]

Analytical Methods

The detection and quantification of Metazachlor and its metabolites in various matrices like soil, water, and agricultural products are crucial for monitoring and regulatory purposes. Gas chromatography with electron capture detection (GC-ECD) has been used for the determination of Metazachlor residues.[7] More advanced methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for the simultaneous determination of Metazachlor and its metabolites.[3][19][20] These methods offer high sensitivity and selectivity, which are necessary for detecting low residue levels in complex matrices.[21]

Example Protocol: Residue Analysis using LC-MS/MS

-

Sample Extraction: Homogenize the sample (e.g., crop material) and extract with acetonitrile. Adjust the pH of the extract to 3.[19]

-

Purification: Purify the extract using a solid-phase extraction (SPE) cartridge, such as a hydrophilic-lipophilic balance (HLB) cartridge.[19]

-

LC Separation: Inject the purified extract into a liquid chromatograph equipped with a suitable column (e.g., C18) to separate the parent Metazachlor and its metabolites.

-

MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for selective and sensitive detection and quantification of the target analytes.[20]

Caption: A general workflow for the analysis of Metazachlor residues.

Herbicide Resistance and Stewardship

The repeated use of any herbicide can lead to the evolution of resistant weed populations.[22] While resistance to chloroacetamide herbicides like Metazachlor is less common than for some other modes of action, it has been reported in some weed species, such as waterhemp, through metabolism-based resistance mechanisms.[23]

To mitigate the risk of resistance and minimize environmental impact, stewardship programs are essential.[24] These programs advocate for integrated weed management strategies, including crop rotation, use of herbicides with different modes of action, and adherence to recommended application timings and rates.[25] BASF, the original developer of Metazachlor, has been involved in stewardship initiatives to promote the responsible use of this herbicide and minimize its detection in watercourses.[24][26]

Conclusion

Metazachlor has been a significant tool in weed management for several decades. Its history and development reflect the ongoing need for effective and selective herbicides in modern agriculture. A thorough understanding of its chemical properties, mode of action, environmental fate, and toxicology is essential for its continued safe and effective use. As with all crop protection products, responsible stewardship and integrated management practices are paramount to ensuring its long-term viability and minimizing its impact on the environment.

References

-

Public Release Summary - Evaluation of the New Active metazachlor in the Product Butisan Herbicide.

-

Metazachlor Herbicide Chemistry, Formulation, and Applications in Crop Weed Management - YouTube.

-

Metazachlor (BAS 479H) | Herbicide - MedchemExpress.com.

-

Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops - PubMed.

-

Metazachlor (Ref: BAS 47900H) - AERU - University of Hertfordshire.

-

Metazachlor residues in soil and rape seed - Plant Protection Research.

-

Metazachlor: Mode of action analysis for rat liver tumour formation and human relevance.

-

Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS - ResearchGate.

-

Discovery, Development, and Current Status of the Chloroacetamide Herbicides1 N-C-CH2 CI H CI CI - Cambridge University Press & Assessment.

-

Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core.

-

LC-MS/MS parameters for the analysis of metazachlor metabolites - ResearchGate.

-

Metazachlor Suppliers - Herbicide - AgChemAccess.

-

Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS - R Discovery.

-

Environmental fate of S-Metolachlor: a review - SciELO.

-

Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies - PubMed.

-

Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study | ChemRxiv.

-

Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops | Request PDF - ResearchGate.

-

Effects of metazachlor and its major metabolite metazachlor OA on early life stages of marbled crayfish - ResearchGate.

-

Herbicide Resistance Management Strategies - CropLife Australia.

-

Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC.

-

Metazachlor Model : 500g/L SC.

-

Metabolism-based resistance - Why the concern? | Integrated Crop Management.

-

Sultan Label - Agrigem.

-

fao specifications and evaluations for plant protection products metazachlor.

-

Chloroacetamide - Wikipedia.

-

Metazachlor | C14H16ClN3O | CID 49384 - PubChem - NIH.

-

Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof.

-

Chloroacetamide - Sciencemadness Wiki.

-

Chloroacetamide Herbicides | Request PDF - ResearchGate.

-

DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo.

-

Metazachlor stewardship - BASF Agricultural Solutions UK.

-

More Active Ingredients for Weed Management - BASF – Agriculture.

-

Development of Analytical Methods to Analyze Pesticide Residues - MDPI.

-

Managing Herbicide-Resistant Weeds1.

-

wHen2g0 Online Tool - BASF Agricultural Solutions UK.

-

Analytical methods to analyze pesticides and herbicides - Semantic Scholar.

-

Herbicide-Resistant Weeds and Their Management | OSU Extension Service.

-

Metazachlor (ButisanTM Herbicide): new herbicide for the control of annual ryegrass (Lolium rigidum Gau - CAWS – Council of Australasian Weed Societies.

-

Herbicide Resistant Weeds1 - Florida Online Journals.

-

Herbicide Company “Genealogy” - College of Agricultural Sciences |.

-

The Evolution of Chemical Pesticides - Fisher Scientific.

Sources

- 1. Metazachlor (Ref: BAS 47900H) [sitem.herts.ac.uk]

- 2. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. agriculture.basf.com [agriculture.basf.com]

- 5. Metazachlor - Herbicide - Metazachlor Suppliers [agchemaccess.com]

- 6. agrigem.co.uk [agrigem.co.uk]

- 7. plantprotection.pl [plantprotection.pl]

- 8. Metazachlor | C14H16ClN3O | CID 49384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. openknowledge.fao.org [openknowledge.fao.org]

- 12. researchgate.net [researchgate.net]

- 13. Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scielo.br [scielo.br]

- 16. Main metabolites of metazachlor | ASCA GmbH Angewandte Synthesechemie Adlershof [asca-berlin.de]

- 17. Metazachlor: Mode of action analysis for rat liver tumour formation and human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxidation of metazachlor herbicide by ozone in the gas and aqueous phases: mechanistic, kinetics, and ecotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Managing Herbicide-Resistant Weeds1 | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 23. Metabolism-based resistance - Why the concern? | Integrated Crop Management [crops.extension.iastate.edu]

- 24. Metazachlor stewardship [agricentre.basf.co.uk]

- 25. Herbicide-Resistant Weeds and Their Management | OSU Extension Service [extension.oregonstate.edu]

- 26. wHen2g0 Online Tool [agricentre.basf.co.uk]

An In-depth Technical Guide on the Adsorption and Desorption of Metazachlor in Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metazachlor, a chloroacetamide herbicide, is extensively used for pre-emergence weed control in various crops. Its environmental fate, efficacy, and potential for off-site transport are critically governed by its interaction with soil particles, specifically through the dynamic processes of adsorption and desorption. This guide provides a comprehensive technical overview of these processes, synthesizing current scientific understanding with practical field insights. We delve into the core principles of Metazachlor's sorption in soil, elucidate the key influencing factors, detail robust experimental methodologies for its assessment, and discuss the subsequent data analysis and modeling. The objective is to equip researchers and environmental scientists with the foundational knowledge and practical tools necessary to predict and manage the environmental behavior of Metazachlor.

Part 1: Core Principles of Metazachlor Adsorption and Desorption in Soil

The interaction between Metazachlor and soil is a complex interplay of physical and chemical processes that dictates its concentration in the soil solution, and thus its bioavailability for weed uptake, microbial degradation, and potential for leaching.

Adsorption refers to the accumulation of Metazachlor molecules onto the surface of soil colloids, which include organic matter and clay minerals. This process is a key determinant of the herbicide's persistence and mobility. The primary mechanisms governing Metazachlor adsorption include:

-

Hydrophobic Partitioning: As a non-ionic, moderately hydrophobic compound, Metazachlor tends to partition from the polar aqueous phase (soil water) into the non-polar organic phase of the soil. Soil organic matter (SOM) is the principal sorbent for this mechanism.

-

Van der Waals Forces: Weak, short-range electrostatic forces that contribute to the overall attraction between the herbicide molecules and soil particle surfaces.

-

Hydrogen Bonding: Although Metazachlor is not a strong former of hydrogen bonds, interactions can occur between its functional groups and oxygen-containing functional groups on the surface of soil organic matter and clay minerals.

Desorption is the reverse process, where adsorbed Metazachlor molecules are released back into the soil solution. This process is crucial for the herbicide's efficacy, as only the dissolved fraction is readily available for uptake by target weeds. The rate and extent of desorption are influenced by the strength of the initial adsorption bonds and the concentration gradient between the soil surface and the bulk solution.

The balance between adsorption and desorption is a dynamic equilibrium that is influenced by a multitude of soil and environmental factors.

Part 2: Key Factors Influencing Metazachlor's Soil Sorption

The extent of Metazachlor adsorption and desorption is not intrinsic to the molecule itself but is heavily modulated by the characteristics of the soil environment. Understanding these factors is paramount for predicting its behavior in diverse agricultural settings.

Soil Properties

-

Soil Organic Matter (OM): This is often the most critical factor. The adsorption of Metazachlor is positively correlated with the organic matter content of the soil.[1] Soils rich in OM exhibit a higher capacity to retain Metazachlor, thereby reducing its immediate availability in the soil solution but also potentially prolonging its persistence.[1]

-

Clay Content and Type: Clay minerals, with their large surface areas and charged surfaces, contribute to the adsorption of Metazachlor, although generally to a lesser extent than organic matter for non-ionic herbicides.[2] The type of clay mineral can also play a role, with 2:1 clays like montmorillonite having a higher adsorption capacity than 1:1 clays like kaolinite.

-

Soil pH: While Metazachlor is a non-ionic molecule and its charge is not directly affected by pH, soil pH can indirectly influence its sorption. Changes in pH can alter the surface charge of soil colloids and the ionization of functional groups on organic matter, which can in turn affect the adsorption of the herbicide.[3]

-

Soil Texture: Soil texture (the relative proportions of sand, silt, and clay) influences sorption primarily through its effect on organic matter and clay content. Coarse-textured sandy soils, with low organic matter and clay content, generally exhibit lower adsorption of Metazachlor, leading to a higher potential for leaching.[4]

Environmental Conditions

-

Temperature: Temperature can influence both the rate of adsorption and the equilibrium position. Increased soil temperatures can lead to a more rapid breakdown of Metazachlor.[5] For instance, one study recorded a reduction in Metazachlor's half-life from 77 to 11.6 days as the soil temperature increased from 5 to 25°C.[5]

-

Soil Moisture: Water molecules compete with herbicide molecules for binding sites on soil colloids. In general, higher soil moisture content can lead to lower adsorption as water molecules occupy potential binding sites.

-

Aeration: Soil aeration status can impact the environmental fate of Metazachlor. Anaerobic conditions have been shown to significantly reduce the adsorption of the related herbicide metolachlor, while promoting its desorption.[6]

Part 3: Experimental Methodologies for Assessing Metazachlor Sorption

To quantify the adsorption and desorption of Metazachlor in a given soil, standardized laboratory experiments are essential. These studies provide the data necessary for developing predictive models of the herbicide's environmental behavior.

Batch Equilibrium Studies

The batch equilibrium method is the most common technique for determining sorption isotherms. It involves shaking a known mass of soil with a series of aqueous solutions containing different initial concentrations of Metazachlor.

Protocol: Batch Equilibrium Adsorption Study

-

Soil Preparation: Air-dry the soil sample and pass it through a 2-mm sieve to ensure homogeneity.[7] Characterize the soil for key properties such as pH, organic carbon content, and particle size distribution.

-

Solution Preparation: Prepare a stock solution of Metazachlor in a background electrolyte solution (e.g., 0.01 M CaCl2) to maintain a constant ionic strength. From this stock, prepare a series of working solutions with varying concentrations.

-

Equilibration: Add a known volume of each working solution to a known mass of soil in a centrifuge tube. A typical soil-to-solution ratio is 1:5 or 1:10 (w/v).

-

Shaking: Agitate the tubes on a mechanical shaker for a predetermined time (e.g., 24 hours) to reach equilibrium. This duration should be established in preliminary kinetic studies.

-

Separation: Centrifuge the tubes at a high speed to separate the solid and liquid phases.

-

Analysis: Carefully decant the supernatant and analyze the concentration of Metazachlor remaining in the solution using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with an Electron Capture Detector (GC-ECD).[7][8]

-

Calculation: The amount of Metazachlor adsorbed to the soil (Cs) is calculated by the difference between the initial and equilibrium concentrations in the solution.

Protocol: Desorption Study

Following the adsorption experiment, desorption can be measured by replacing the supernatant with a fresh background electrolyte solution and re-equilibrating the samples.

-

Supernatant Removal: After the adsorption step, carefully remove a known volume of the supernatant.

-

Addition of Fresh Solution: Add an equal volume of the background electrolyte solution (without Metazachlor) to the centrifuge tube.

-

Re-equilibration: Shake the tubes for the same duration as the adsorption step.

-

Separation and Analysis: Centrifuge and analyze the concentration of Metazachlor in the supernatant.

-

Calculation: The amount of Metazachlor desorbed is determined from its concentration in the solution. This process can be repeated for several cycles to assess the hysteresis of the desorption process.

Caption: Workflow for Batch Equilibrium Adsorption and Desorption Studies.

Part 4: Data Analysis and Modeling

The data obtained from batch equilibrium studies are used to construct sorption isotherms, which are mathematical models that describe the relationship between the amount of Metazachlor adsorbed to the soil and its concentration in the equilibrium solution at a constant temperature.

Sorption Isotherms

The two most commonly used isotherm models for herbicides in soil are the Freundlich and Langmuir models.

-

Freundlich Isotherm: This empirical model is widely used to describe the sorption of herbicides on heterogeneous surfaces like soil.[4][9] The equation is:

Cs = Kf * Ce(1/n)

Where:

-

Cs is the amount of Metazachlor adsorbed per unit mass of soil (mg/kg).

-

Ce is the equilibrium concentration of Metazachlor in the solution (mg/L).

-

Kf is the Freundlich adsorption coefficient, which indicates the adsorption capacity of the soil. Higher Kf values signify stronger adsorption.

-

1/n is the Freundlich exponent, which relates to the nonlinearity of the adsorption. A value of 1/n = 1 indicates linear adsorption.

-

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The equation is:

Cs = (KL * Smax * Ce) / (1 + KL * Ce)

Where:

-

Smax is the maximum adsorption capacity of the soil (mg/kg).

-

KL is the Langmuir constant related to the binding energy.

-

For Metazachlor and other similar herbicides, the Freundlich model often provides a better fit to the experimental data due to the heterogeneous nature of soil surfaces.[4][9]

To account for the influence of soil organic carbon, the Freundlich coefficient (Kf) can be normalized to the organic carbon content of the soil to yield the organic carbon-water partition coefficient (Koc):

Koc = (Kf / %OC) * 100

The Koc value is a useful parameter for comparing the adsorption potential of Metazachlor across different soils and for use in environmental fate models.

Desorption Hysteresis

In many cases, the desorption isotherm does not follow the same path as the adsorption isotherm. This phenomenon, known as hysteresis, indicates that the desorption process is slower or less complete than adsorption. A hysteresis index (H) can be calculated to quantify this effect. An H value greater than 1 suggests that desorption is not fully reversible.

Caption: Data Analysis Pathway for Sorption Isotherm Modeling.

Part 5: Environmental Implications

The adsorption and desorption characteristics of Metazachlor have significant implications for its environmental fate and behavior.

-

Leaching Potential: In soils with low adsorption capacity (low Kf and Koc values), Metazachlor is more mobile and has a higher potential to leach into groundwater.[10] This is particularly a concern in sandy soils with low organic matter content.

-

Surface Runoff: Metazachlor can be transported from treated fields to surface water bodies via runoff, either dissolved in the water phase or adsorbed to eroded soil particles. Strong adsorption to soil particles can mitigate losses in the dissolved phase but may increase losses associated with soil erosion.

-

Bioavailability and Efficacy: The concentration of Metazachlor in the soil solution, which is controlled by the adsorption-desorption equilibrium, determines its availability for uptake by weeds. In soils with very high adsorption, the efficacy of the herbicide may be reduced.

-

Persistence and Degradation: Adsorption can protect Metazachlor from microbial degradation, thereby increasing its persistence in the soil.[9] The half-life of Metazachlor in soil can range from approximately 1 to 3 months.[11][12] Microbial degradation is a major pathway for its dissipation.[9]

Table 1: Summary of Metazachlor Sorption Parameters and Environmental Fate

| Parameter | Typical Range | Significance |

| Kf (Freundlich Adsorption Coefficient) | Varies widely with soil type | Indicates the strength of adsorption. Higher values mean stronger binding. |

| 1/n (Freundlich Exponent) | < 1 | Indicates non-linear adsorption, common for herbicides in soil. |

| Koc (Organic Carbon Partition Coefficient) | 54 - 220 mL/g | Normalizes adsorption to organic carbon content, allowing for comparison across soils. |

| Half-life (DT50) in soil | 1 - 3 months | A measure of persistence; influenced by adsorption and microbial activity.[11][12] |

| GUS (Groundwater Ubiquity Score) | 1.0 - 2.16 | Indicates low to intermediate leaching potential.[10] |

Conclusion

The adsorption and desorption of Metazachlor are pivotal processes that dictate its environmental behavior and herbicidal efficacy. A thorough understanding of the interplay between the herbicide's chemical properties and the diverse characteristics of the soil environment is essential for accurate risk assessment and the development of sustainable weed management strategies. The experimental and modeling approaches outlined in this guide provide a robust framework for researchers to investigate and predict the fate of Metazachlor in terrestrial ecosystems. By integrating this knowledge, we can better mitigate the potential for environmental contamination while maximizing the agricultural benefits of this important herbicide.

References

-

Mamy, L., Patureau, D., & Barriuso, E. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared to that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 905-916. [Link]

-

Rouchaud, J., Metsue, M., Van Himme, M., Bulcke, R., Gillet, J., & Vanparys, L. (1992). Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields. Weed Science, 40(1), 149-154. [Link]

-

Mamy, L., Patureau, D., & Barriuso, E. (2005). Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops. Pest Management Science, 61(9), 905-16. [Link]

-

Wu, J., et al. (2011). Effects of adsorption on degradation and bioavailability of metolachlor in soil. Journal of Soil Science and Plant Nutrition, 11(3), 83-97. [Link]

-

Sondhia, S. (2014). Impact of Soil Aeration on the Environmental Fate of Pre-Emergent Herbicide Metolachlor. Journal of Environmental & Analytical Toxicology, 4(5). [Link]

-

Mantzos, N., Karakitsou, A., & Hela, D. (2016). The dissipation of metazachlor in soil layer of 10–20 cm in cultivated... ResearchGate. [Link]

-

Kucharski, M., & Sadowski, J. (2011). Behavior of metazachlor applied with additives in soil: Laboratory and field studies. Journal of Food, Agriculture & Environment, 9(3&4), 723-726. [Link]

-

Beulke, S., & Malkomes, H. P. (2001). Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. Biology and Fertility of Soils, 33(6), 471-477. [Link]

-

Zimdahl, R. L., & Clark, S. K. (1982). Environmental fate of alachlor and metolachlor. Weed Science, 30(5), 545-548. [Link]

-

Zemolin, C. R., Avila, L. A., Cassol, G. V., Massey, J. H., & Camargo, E. R. (2014). Environmental fate of S-Metolachlor: a review. Planta Daninha, 32(4), 853-863. [Link]

-

Kucharski, M., & Sadowski, J. (2014). Metazachlor residues in soil and rape seed. Journal of Plant Protection Research, 54(1), 74-77. [Link]

-

AERU. (n.d.). Metazachlor (Ref: BAS 47900H). University of Hertfordshire. [Link]

-

Kucharski, M., & Sadowski, J. (2013). Influence of formulation on mobility of metazachlor in soil. Environmental Science and Pollution Research, 20(2), 1150-1156. [Link]

-

Kucharski, M., & Sadowski, J. (2014). Metazachlor residues in soil and rape seed. ResearchGate. [Link]

-

Sarkar, B., et al. (2022). Pre-emergence herbicides widely used in urban and farmland soils: fate, and potential human and environmental health risks. Environmental Pollution, 300, 118953. [Link]

-

Mantzos, N., Karakitsou, A., & Hela, D. (2016). The dissipation of metazachlor in soil layer of 0–10 cm in cultivated... ResearchGate. [Link]

-

Lee, J., et al. (2020). Simultaneous determination of the metabolites of the herbicide metazachlor in agricultural crops by LC–MS/MS. Food Science and Biotechnology, 29(9), 1279-1288. [Link]

-

Singh, N., & Singh, S. B. (2012). Sorption of metolachlor and atrazine in fly ash amended soils: Comparison of optimized isotherm models. Journal of Environmental Science and Health, Part B, 47(7), 718-727. [Link]

-

Singh, N., & Singh, S. B. (2012). Sorption of metolachlor and atrazine in fly ash amended soils: Comparison of optimized isotherm models. ResearchGate. [Link]

-

Beulke, S., & Malkomes, H. P. (2001). Effects of the herbicides metazachlor and dinoterb on the soil microflora and the degradation and sorption of metazachlor under different environmental conditions. ResearchGate. [Link]

-

Gámiz, B., et al. (2019). Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, Carbofuran and Metolachlor in Soil. Molecules, 24(17), 3103. [Link]

-

Weber, J. B., & Peter, C. J. (1982). Adsorption, Bioactivity, and Evaluation of Soil Tests for Alachlor, Acetochlor, and Metolachlor. Weed Science, 30(1), 14-20. [Link]

-

Stougaard, R. N., Shea, P. J., & Martin, A. R. (1992). G92-1081 Factors That Affect Soil-Applied Herbicides. UNL Digital Commons. [Link]

-

Southern Scientific Ireland. (n.d.). Pesticide Analysis. [Link]

-

Jaikaew, P., et al. (2012). Aspect of the degradation and adsorption kinetics of atrazine and metolachlor in andisol soil. International Journal of Environmental Science and Development, 3(4), 361-365. [Link]

-

Albanis, T. A., Pomonis, P. J., & Sdoukos, A. T. (1998). Adsorption-desorption studies of alachlor, metolachlor, EPTC, chlorothalonil and pirimiphos-methyl in contrasting soils. The Science of the Total Environment, 223(2-3), 143-155. [Link]

-

de Andrade, M. C., et al. (2020). Sorption and desorption studies of herbicides in the soil by batch equilibrium and stirred flow methods. IntechOpen. [Link]

-

Nguyen, T. B., et al. (2021). Hydroxyl radical-initiated decomposition of metazachlor herbicide in the gaseous and aqueous phases: Mechanism, kinetics, and toxicity evaluation. Chemosphere, 277, 130283. [Link]

-

Al-Musawi, T. J., & Al-Ameri, M. A. (2023). The Process and Kinetics of Pesticide Desorption from Clay as a Function of Cleaning Polluted Waters. Applied Sciences, 13(8), 4811. [Link]

-

Dubus, I. G., et al. (2005). Fitting results of sorption isotherms using the Freundlich model [K f...]. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Adsorption, Bioactivity, and Evaluation of Soil Tests for Alachlor, Acetochlor, and Metolachlor | Weed Science | Cambridge Core [cambridge.org]

- 3. mdpi.com [mdpi.com]

- 4. Pre-emergence herbicides widely used in urban and farmland soils: fate, and potential human and environmental health risks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. plantprotection.pl [plantprotection.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Influence of formulation on mobility of metazachlor in soil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Soil Degradation of Metazachlor in Agronomic and Vegetable Crop Fields | Weed Science | Cambridge Core [cambridge.org]

- 12. Environmental fate of herbicides trifluralin, metazachlor, metamitron and sulcotrione compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Environmental Significance of Metazachlor Photodegradation